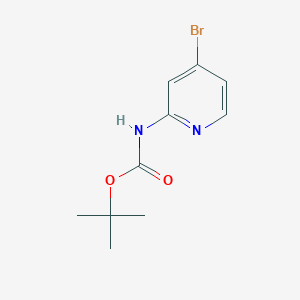

tert-Butyl (4-bromopyridin-2-yl)carbamate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl N-(4-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRRVCLDPODLJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470526 | |

| Record name | tert-Butyl (4-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207799-10-8 | |

| Record name | tert-Butyl (4-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Boc-amino)-4-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (4-bromopyridin-2-yl)carbamate (CAS: 207799-10-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl (4-bromopyridin-2-yl)carbamate, a key building block in modern medicinal chemistry. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its primary applications in the development of therapeutic agents, particularly kinase inhibitors.

Chemical and Physical Properties

This compound is a bifunctional molecule featuring a pyridine ring substituted with a bromine atom and a tert-butoxycarbonyl (Boc) protected amine. This combination of a reactive halide for cross-coupling reactions and a protected amine for further functionalization makes it a valuable intermediate in multi-step organic synthesis.

Table 1: Chemical Properties and Identifiers

| Property | Value |

| CAS Number | 207799-10-8 |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ |

| Molecular Weight | 273.13 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 2-(Boc-amino)-4-bromopyridine, t-Butyl 4-bromopyridin-2-ylcarbamate, tert-butyl N-(4-bromopyridin-2-yl)carbamate[1] |

| InChI Key | IRRRVCLDPODLJG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)Br |

Table 2: Physical and Safety Data

| Property | Value |

| Physical Form | Solid |

| Melting Point | Estimated 101-106 °C (based on analogous compounds)[2][3] |

| Boiling Point | 296.7 °C at 760 mmHg[1] |

| Density | 1.5 g/cm³[1] |

| Flash Point | 133.2 °C[1] |

| Solubility | Soluble in organic solvents such as THF, ethyl acetate, and dichloromethane. |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |

Synthesis of this compound

The most common method for the synthesis of this compound involves the protection of the amino group of 2-amino-4-bromopyridine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol

Reaction: 2-amino-4-bromopyridine + (Boc)₂O → this compound

Materials:

-

2-amino-4-bromopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) or a similar strong base

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-amino-4-bromopyridine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of a strong base, such as LiHMDS, to the reaction mixture. Stir for 10-15 minutes at 0 °C.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[4]

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.[4]

-

Combine the organic layers and wash sequentially with water and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

-

The product can be further purified by column chromatography on silica gel if necessary.

References

tert-Butyl (4-bromopyridin-2-yl)carbamate chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of tert-Butyl (4-bromopyridin-2-yl)carbamate. The information is intended for professionals in the fields of chemical research and drug development.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a tert-butoxycarbonyl (Boc) protected amine group.[1] The Boc group serves as a common protecting group for amines in organic synthesis.[2] The presence of the bromine atom and the protected amine on the pyridine scaffold makes this compound a valuable intermediate for creating more complex molecules through various cross-coupling reactions and further functionalization.

| Identifier | Value |

| IUPAC Name | tert-butyl N-(4-bromopyridin-2-yl)carbamate |

| CAS Number | 207799-10-8 |

| Molecular Formula | C10H13BrN2O2[1] |

| Molecular Weight | 273.13 g/mol [3] |

| InChI Key | IRRRVCLDPODLJG-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=C(C=C1)Br |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Physical Form | Solid |

| Boiling Point | 296.7 °C at 760 mmHg[1] |

| Density | 1.5 ± 0.1 g/cm³[1] |

| Flash Point | 133.2 °C[1] |

| Refractive Index | 1.573[1] |

| Vapor Pressure | 0.001 mmHg at 25°C[1] |

| Polar Surface Area | 51.2 Ų[1] |

| XLogP3 | 2.4[1] |

Synthesis Protocol

A general experimental procedure for the synthesis of this compound involves the protection of the amino group of 2-amino-4-bromopyridine with di-tert-butyl dicarbonate (Boc₂O).[4]

Materials:

-

4-bromopyridin-2-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) or a similar strong base

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-bromopyridin-2-amine in anhydrous THF.[4]

-

Cool the solution to -5 °C.[4]

-

Slowly add a 1M solution of lithium bis(trimethylsilyl)amide in hexane and stir for 10 minutes at this temperature.[4]

-

Add di-tert-butyl dicarbonate to the reaction mixture.[4]

-

Allow the mixture to warm to room temperature and continue stirring for 1 hour.[4]

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[4]

-

Extract the product with ethyl acetate.[4]

-

Combine the organic layers and wash sequentially with water and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate.[4]

-

Concentrate the solution under reduced pressure to yield the final product.[4]

This procedure has been reported to afford the target product in high yield (96%).[4]

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is primarily used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. The carbamate functional group is a structural motif found in numerous therapeutic agents.[2]

The pyridine ring is a common scaffold in medicinal chemistry. The bromine atom on the pyridine ring allows for further molecular elaboration through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This enables the introduction of diverse substituents at the 4-position of the pyridine ring.

The Boc-protected amine at the 2-position can be deprotected under acidic conditions to reveal the free amine, which can then be used for subsequent reactions, such as amide bond formation or alkylation, to build more complex molecular architectures.

While there are no specific signaling pathways directly associated with this compound, its structural relative, 4-aminopyridine, is known to be a potassium channel blocker used in the treatment of some neurological conditions.[5] Carbamate derivatives of 4-aminopyridine have been investigated for their potential to restore nerve conduction after spinal cord injury.[5] This suggests that derivatives synthesized from this compound could be explored for similar biological activities.

Caption: Logical relationships in the synthetic application of the title compound.

Spectral Data

Detailed spectral data, including ¹H NMR, ¹³C NMR, HPLC, and LC-MS, are typically available from commercial suppliers.[6] Researchers are advised to consult the certificate of analysis provided by the supplier for specific batch data.

Safety and Handling

This compound is classified with several hazard statements, and appropriate safety precautions should be taken during its handling and storage.

| GHS Hazard Statements | Description |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Precautionary Measures:

-

Handling: Use only in a well-ventilated area.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1] Wear protective gloves, protective clothing, and eye/face protection.[1]

-

Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed in a dark place under an inert atmosphere. Recommended storage temperature is between 2-8°C.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[1] If on skin, wash with plenty of water.[1] If swallowed, get medical help.[1] If inhaled, move the person to fresh air.[1]

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it a valuable building block for the synthesis of a wide range of complex nitrogen-containing heterocyclic compounds. Proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

References

- 1. echemi.com [echemi.com]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE | 207799-10-8 [chemicalbook.com]

- 5. vet.purdue.edu [vet.purdue.edu]

- 6. 207799-10-8|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to tert-Butyl (4-bromopyridin-2-yl)carbamate

This technical guide provides comprehensive information on the chemical properties, synthesis, and experimental protocols related to tert-Butyl (4-bromopyridin-2-yl)carbamate, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Identification

This compound is a heterocyclic compound widely used as a building block in organic synthesis. Its Boc-protected amine group and bromo-substituted pyridine ring make it a versatile reagent for introducing a 2-amino-4-bromopyridine moiety in the synthesis of more complex molecules.

Below is a summary of its key quantitative data:

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1][2][3][4] |

| Molecular Weight | 273.13 g/mol | [2][3][4] |

| Exact Mass | 272.016022 u | [1] |

| CAS Number | 207799-10-8 | [1][2][5] |

| Appearance | White to light brown solid | [4] |

| Boiling Point | 296.7 ± 25.0 °C (Predicted) | [4] |

| Density | 1.453 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [3][4] |

Experimental Protocol: Synthesis

The following section details a general procedure for the synthesis of this compound from 2-amino-4-bromopyridine and di-tert-butyl dicarbonate.[5]

2.1 Materials and Reagents

-

2-Amino-4-bromopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in hexane)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

2.2 Procedure

-

Reaction Setup: A solution of 4-bromopyridin-2-amine (519 mg) is prepared in anhydrous THF (15 mL).[5]

-

Deprotonation: The solution is cooled to -5 °C, and a 1 M solution of lithium bis(trimethylsilyl)amide in hexane (6 mL) is slowly added. The reaction mixture is stirred at this temperature for 10 minutes.[5]

-

Boc Protection: Di-tert-butyl dicarbonate (654 mg) is added to the reaction mixture. The mixture is then allowed to warm to room temperature and is stirred for 1 hour.[5]

-

Quenching: The reaction is quenched by the addition of a saturated ammonium chloride solution (20 mL).[5]

-

Extraction: The mixture is extracted with ethyl acetate.[5]

-

Washing: The combined organic layers are washed sequentially with water and brine.[5]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to remove the solvent.[5]

-

Product: This procedure affords the target product, this compound, in a 96% yield.[5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 207799-10-8|this compound|BLD Pharm [bldpharm.com]

- 4. 207799-10-8 CAS MSDS (TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE | 207799-10-8 [chemicalbook.com]

A Technical Guide to tert-Butyl (4-bromopyridin-2-yl)carbamate: Synthesis, Properties, and Application in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl (4-bromopyridin-2-yl)carbamate, a key building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and its application in the development of targeted therapeutics, with a focus on kinase inhibitors.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a tert-butoxycarbonyl (Boc) protected amine group. This structure makes it an excellent scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery.

IUPAC Name: tert-butyl (4-bromo-2-pyridinyl)carbamate[1]

CAS Number: 207799-10-8

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [2] |

| Molecular Weight | 273.13 g/mol | [2] |

| Appearance | Solid | [1] |

| Boiling Point | 296.7 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Storage Temperature | 2-8 °C, inert atmosphere, keep in dark place | [1] |

Spectroscopic Data

While specific spectra are not provided here, various analytical techniques are used to characterize this compound, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of the title compound is typically achieved through the protection of the amino group of 2-amino-4-bromopyridine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

Materials:

-

2-Amino-4-bromopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) or a similar strong base

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-amino-4-bromopyridine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -5 °C using an ice-salt bath.

-

Slowly add a solution of a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to the reaction mixture and stir for 10 minutes at this temperature.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

This procedure typically affords the target product, this compound, in high yield.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Application in Drug Development: Synthesis of Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors. The presence of the bromine atom allows for carbon-carbon bond formation through cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the Boc-protected amine can be deprotected to allow for further functionalization.

Case Study: Synthesis of a Fibroblast Growth Factor Receptor (FGFR) Inhibitor

A notable application of this building block is in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs). One such inhibitor is CH5183284 (also known as Debio-1347 or Zoligratinib), which has been investigated for the treatment of cancers with FGFR genetic alterations.[3]

The synthesis of CH5183284 and similar kinase inhibitors often involves a Suzuki-Miyaura coupling reaction to introduce a new aryl or heteroaryl group at the 4-position of the pyridine ring.

General Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction using this compound.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water

Procedure:

-

To a reaction vessel, add this compound, the boronic acid derivative, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.

-

Add the degassed solvent system (e.g., a mixture of organic solvent and water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Synthetic Logic Diagram

Caption: Synthetic pathway to a kinase inhibitor.

Biological Context: FGFR Signaling Pathway

The kinase inhibitor CH5183284, synthesized using a scaffold derived from this compound, selectively inhibits FGFR1, FGFR2, and FGFR3.[3] The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) triggers a signaling cascade that is crucial for cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers.

Inhibition of FGFR by molecules like CH5183284 blocks the downstream signaling through pathways such as the RAS-MAPK-ERK and PI3K-AKT pathways, thereby inhibiting the growth of cancer cells that are dependent on FGFR signaling.[2][4]

FGFR Signaling Pathway Diagram

Caption: Simplified FGFR signaling pathway and point of inhibition.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility is exemplified by its role in the synthesis of potent and selective kinase inhibitors such as CH5183284. The synthetic accessibility of this compound, combined with the reactivity of its functional groups, ensures its continued importance in the development of novel therapeutics for a range of diseases, including cancer. This guide has provided a comprehensive overview of its properties, synthesis, and a key application, offering a valuable resource for researchers in the pharmaceutical sciences.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ERK Signal Suppression and Sensitivity to CH5183284/Debio 1347, a Selective FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The fibroblast growth factor receptor genetic status as a potential predictor of the sensitivity to CH5183284/Debio 1347, a novel selective FGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (4-bromopyridin-2-yl)carbamate: Structure, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (4-bromopyridin-2-yl)carbamate, a key building block in modern medicinal chemistry. This document details its chemical structure, physicochemical properties, and characteristic spectroscopic data. Furthermore, it outlines a standard synthetic protocol and discusses its significant role in the development of targeted therapeutics, particularly as a precursor to kinase inhibitors.

Chemical Structure and Identification

This compound is a substituted pyridine derivative featuring a bromine atom at the C4 position and a tert-butoxycarbonyl (Boc) protected amine at the C2 position. This combination of functionalities makes it a versatile intermediate for a variety of chemical transformations.

Chemical Structure:

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| CAS Number | 207799-10-8[1][2] |

| Molecular Formula | C₁₀H₁₃BrN₂O₂[1][2] |

| Molecular Weight | 273.13 g/mol [1][2] |

| IUPAC Name | tert-butyl N-(4-bromo-2-pyridinyl)carbamate |

| Synonyms | 2-(Boc-amino)-4-bromopyridine, t-Butyl 4-bromopyridin-2-ylcarbamate[2] |

| Appearance | White to light brown solid[3] |

| Boiling Point | 296.7±25.0 °C (Predicted)[3] |

| Density | 1.453±0.06 g/cm³ (Predicted)[3] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C[3] |

Characterization Data

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected chemical shifts (CDCl₃, 400 MHz): δ (ppm) ~8.2 (d, 1H, pyridine H6), ~7.5 (s, 1H, pyridine H5), ~7.2 (d, 1H, pyridine H3), ~7.0 (br s, 1H, NH), 1.5 (s, 9H, C(CH₃)₃). Note: Actual shifts may vary. Data is inferred from similar structures. |

| ¹³C NMR | Expected chemical shifts (CDCl₃, 100 MHz): δ (ppm) ~152.5 (C=O), ~150.0 (C2-pyridine), ~148.0 (C6-pyridine), ~125.0 (C5-pyridine), ~120.0 (C3-pyridine), ~115.0 (C4-pyridine), ~81.0 (C(CH₃)₃), ~28.3 (C(CH₃)₃). Note: Actual shifts may vary. Data is inferred from similar structures. |

| Mass Spectrometry | Predicted m/z for [M+H]⁺: 273.0233.[4] |

Experimental Protocols

The following section details a common laboratory-scale synthesis and a general purification protocol for this compound.

Synthesis of this compound

A widely used method for the synthesis of this compound involves the Boc-protection of 2-amino-4-bromopyridine.[2]

Reaction Scheme:

Materials:

-

2-Amino-4-bromopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) or a similar strong base

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-amino-4-bromopyridine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of a strong base, such as LiHMDS, to the reaction mixture.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the solution onto a silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound as a solid.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with therapeutic potential. The bromine atom serves as a versatile handle for cross-coupling reactions, while the Boc-protected amine can be deprotected to allow for further functionalization.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of small molecule kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

The 2-aminopyridine scaffold, which can be accessed from this compound, is a common feature in many kinase inhibitors. The synthesis often involves a Suzuki or similar cross-coupling reaction at the 4-position, followed by deprotection of the amine and subsequent reaction to build the final inhibitor molecule.

Below is a generalized workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material.

Caption: Generalized workflow for kinase inhibitor synthesis.

This logical diagram illustrates how the starting material is modified through a series of key chemical reactions to yield a final, more complex molecule. The Suzuki coupling introduces a new aryl group, and subsequent deprotection and amide coupling build the final kinase inhibitor structure. This modular approach allows for the generation of libraries of compounds for screening and optimization in drug discovery programs.

Conclusion

This compound is a fundamentally important building block for the synthesis of complex heterocyclic compounds. Its well-defined structure and reactivity make it an invaluable tool for medicinal chemists. The protocols and data presented in this guide are intended to support researchers in the effective utilization of this compound in their drug discovery and development endeavors. The continued application of this and similar intermediates will undoubtedly contribute to the advancement of targeted therapies for a range of human diseases.

References

- 1. Page loading... [wap.guidechem.com]

- 2. TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE | 207799-10-8 [chemicalbook.com]

- 3. 207799-10-8 CAS MSDS (TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 207799-10-8 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Safe Handling, Storage, and Disposal of tert-Butyl (4-bromopyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and storage information for tert-Butyl (4-bromopyridin-2-yl)carbamate (CAS No. 207799-10-8). The following sections detail the hazardous nature of this compound and provide clear protocols for its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel handling this chemical must be fully aware of its potential risks.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin irritation | Category 2 | H315: Causes skin irritation. |

| Eye irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation. |

GHS Label Elements:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value |

| Molecular Formula | C10H13BrN2O2 |

| Molecular Weight | 273.13 g/mol |

| Appearance | Off-white to white solid |

| Melting Point | 105 - 109 °C |

| Boiling Point | 296.7°C at 760 mmHg |

| Flash Point | 133.2±23.2 °C |

| Density | 1.5±0.1 g/cm3 |

| Solubility | No data available |

Safe Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.

-

Ensure safety shower and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

The following workflow outlines the essential steps for safely handling the compound.

Caption: Safe Handling Workflow for this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend refrigerated storage at 2-8°C. Keep in a dark place under an inert atmosphere.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Stability: The compound is stable under recommended storage conditions.

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical help. |

The logical relationship for responding to an exposure event is illustrated below.

Caption: Emergency Response Logic for Exposure Incidents.

Accidental Release and Disposal Measures

Accidental Release

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas.

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

Waste Disposal

-

Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

The general workflow for managing a chemical spill is as follows:

Caption: Chemical Spill Response Workflow.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use and ensure all laboratory personnel are trained on these procedures.

An In-Depth Technical Guide to tert-Butyl (4-bromopyridin-2-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (4-bromopyridin-2-yl)carbamate, a key building block in modern medicinal chemistry. This document details its chemical synonyms, physicochemical properties, a robust synthesis protocol with quantitative data, and its application in the synthesis of targeted therapeutics, such as kinase inhibitors.

Chemical Synonyms and Identifiers

This compound is known by several alternative names in chemical literature and commercial catalogs. Accurate identification is crucial for procurement and use in research and development.

| Identifier Type | Value |

| Systematic IUPAC Name | tert-butyl N-(4-bromopyridin-2-yl)carbamate |

| CAS Number | 207799-10-8[1] |

| Molecular Formula | C₁₀H₁₃BrN₂O₂[1] |

| Molecular Weight | 273.13 g/mol [1][2] |

| Common Synonyms | 2-(Boc-amino)-4-bromopyridine[1] |

| t-Butyl 4-bromopyridin-2-ylcarbamate[1] | |

| (4-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester[1] | |

| Carbamic acid, N-(4-bromo-2-pyridinyl)-, 1,1-dimethylethyl ester[2] | |

| InChI Key | IRRRVCLDPODLJG-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Data

| Property | Value |

| Appearance | White to light brown solid[2] |

| Boiling Point (Predicted) | 296.7 ± 25.0 °C[2] |

| Density (Predicted) | 1.453 ± 0.06 g/cm³[2] |

| pKa (Predicted) | 11.89 ± 0.70[2] |

| Storage Conditions | Keep in dark place, Inert atmosphere, 2-8°C[2] |

| Predicted ¹H NMR | Signals corresponding to the pyridyl protons, the NH proton, and the tert-butyl group. |

| Predicted ¹³C NMR | Resonances for the pyridine ring carbons, the carbonyl carbon, and the carbons of the tert-butyl group. |

| Mass Spectrometry | Expected [M+H]⁺ at m/z 273.02 and 275.02, showing the characteristic isotopic pattern for a monobrominated compound. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching of the carbamate, and aromatic C-H and C=C stretching. |

Experimental Protocol: Synthesis of this compound

This protocol details a high-yield synthesis of the title compound from 2-amino-4-bromopyridine. This method is scalable and employs common laboratory reagents.

Reaction Scheme:

References

The Strategic Role of tert-Butyl (4-bromopyridin-2-yl)carbamate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, tert-butyl (4-bromopyridin-2-yl)carbamate has emerged as a cornerstone intermediate, particularly in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. Its unique structural features—a Boc-protected amine and a strategically positioned bromine atom on a pyridine scaffold—offer chemists a reliable and adaptable platform for constructing complex molecular architectures through well-established synthetic methodologies. This technical guide provides a comprehensive overview of the synthesis, properties, and critical applications of this compound, underscoring its significance in the drug development pipeline.

Core Compound Properties

This compound is a stable, solid compound at room temperature, valued for its utility in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable means of masking the 2-amino group of the pyridine ring, allowing for selective reactions at other positions. The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is instrumental in forming carbon-carbon bonds to introduce diverse aryl and heteroaryl moieties.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. This information is crucial for its identification, handling, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ |

| Molecular Weight | 273.13 g/mol |

| CAS Number | 207799-10-8 |

| Appearance | White to light brown solid |

| Melting Point | Not widely reported; solid at room temperature |

| Boiling Point | 296.7 ± 25.0 °C (Predicted) |

| Density | 1.453 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in common organic solvents such as THF, DCM, and EtOAc |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light |

Spectroscopic data, while not presented in full here, is available from various commercial suppliers and typically includes ¹H NMR, ¹³C NMR, and LC-MS to confirm identity and purity.

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the protection of the commercially available 2-amino-4-bromopyridine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Detailed Synthesis Protocol

A general and high-yielding procedure for the synthesis of this compound is as follows:

Reaction: Protection of 2-amino-4-bromopyridine.

Reagents and Materials:

-

2-Amino-4-bromopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) or a similar strong base

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-amino-4-bromopyridine (1.0 eq) in anhydrous THF, a 1 M solution of LiHMDS in hexanes (1.1 eq) is added dropwise at -5 °C.

-

The reaction mixture is stirred at this temperature for 10 minutes.

-

Di-tert-butyl dicarbonate (1.1 eq) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with EtOAc.

-

The combined organic layers are washed sequentially with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to afford this compound in high yield (typically >90%).

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of this compound in drug discovery lies in its role as a key intermediate for the synthesis of kinase inhibitors. The bromine atom is readily displaced in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the 4-position of the pyridine ring. This is a common strategy for building the core structures of many targeted therapies.

The Suzuki-Miyaura Coupling: A Key Transformation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between the brominated pyridine and a boronic acid or ester. This reaction is tolerant of a wide range of functional groups and typically proceeds with high yields and selectivity.

General Reaction Scheme: The reaction involves the coupling of this compound with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. After the coupling reaction, the Boc protecting group can be easily removed under acidic conditions to liberate the free amine, which can then be further functionalized.

Targeting Cellular Signaling Pathways

Kinase inhibitors developed from scaffolds derived from this compound often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A common target is the receptor tyrosine kinase (RTK) family, which includes the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these kinases can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to reduced tumor growth.

Conclusion

This compound is a quintessential example of a strategic building block in modern drug discovery. Its straightforward synthesis, well-defined reactivity, and proven utility in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling, make it an invaluable tool for medicinal chemists. For researchers and drug development professionals, a thorough understanding of the properties and applications of this intermediate is essential for the design and synthesis of the next generation of targeted therapies, especially in the highly competitive and impactful field of kinase inhibition. The continued application of this and similar building blocks will undoubtedly fuel the discovery of novel drugs for years to come.

The Core Mechanism of Action of Carbamate-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of carbamate-containing compounds. Carbamates are a versatile class of organic compounds with a wide range of applications, from pharmaceuticals to pesticides.[1] Their biological effects are primarily attributed to their ability to interact with and modulate the activity of various enzymes and receptors. This guide will delve into the principal cholinergic and non-cholinergic mechanisms, provide detailed experimental protocols for their investigation, present quantitative data for comparative analysis, and visualize key pathways and workflows.

Primary Mechanism of Action: Cholinesterase Inhibition

The most well-documented mechanism of action for a large number of carbamate compounds is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3] These enzymes are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[4]

The Process of Carbamylation

Unlike organophosphates which cause irreversible inhibition, carbamates are considered pseudo-irreversible or reversible inhibitors of cholinesterases.[2][5] The inhibitory process involves the carbamylation of the serine residue within the catalytic triad of the enzyme's active site.[3] This process can be broken down into two main steps:

-

Formation of a Reversible Michaelis-Menten Complex: The carbamate compound initially binds non-covalently to the active site of the cholinesterase enzyme.

-

Covalent Carbamylation: The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This results in the formation of a transient carbamylated enzyme intermediate and the release of the alcohol or phenol leaving group.[3]

This carbamylated enzyme is temporarily inactive as it cannot hydrolyze acetylcholine.

Spontaneous Reactivation

The carbamylated enzyme is more stable than the acetylated enzyme formed during normal acetylcholine hydrolysis, but it is still susceptible to spontaneous hydrolysis. Water molecules can slowly hydrolyze the carbamyl-serine bond, regenerating the active enzyme. This decarbamylation process is significantly slower than the deacetylation of the native enzyme but much faster than the dealkylation of a phosphorylated enzyme, which is why carbamate inhibition is considered reversible.[6] The rate of decarbamylation is a critical factor in determining the duration of the inhibitory effect.

Non-Cholinergic Mechanisms of Action

While cholinesterase inhibition is a primary mechanism, several carbamate-containing compounds exert their biological effects through other pathways.

Modulation of the Nrf2 Signaling Pathway

Exposure to certain carbamates can induce oxidative stress, leading to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Oxidative stress caused by carbamates can lead to the modification of cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction.[1] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of protective enzymes.[10]

Endocrine Disruption

Certain carbamate pesticides have been identified as endocrine-disrupting chemicals (EDCs). They can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, which is crucial for reproductive function.[4] For instance, some carbamates have been shown to affect steroidogenesis and spermatogenesis, though the precise molecular mechanisms are still under investigation.[4]

Quantitative Data on Carbamate Activity

The inhibitory potency of carbamate compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is the dissociation constant for the inhibitor-enzyme complex. Lower values for both parameters indicate higher potency.

| Compound | Target Enzyme | IC50 (µM) | Ki (nM) | Reference |

| Pirimicarb | AChE | 0.87 | - | [11] |

| Carbaryl | AChE | 0.19 | - | [11] |

| Rivastigmine | AChE | 4.5 | - | [3] |

| BChE | 0.03 | - | [3] | |

| Bambuterol | BChE | 0.017 | - | [12] |

| Physostigmine | AChE | 0.01 | 50.96 ± 2.18 | [3][13] |

| BChE | 0.003 | - | [3] | |

| Donepezil (non-carbamate reference) | AChE | 0.023 | - | [3] |

| Galantamine (non-carbamate reference) | AChE | 0.52 | - | [3] |

| BChE | 2.09 | - | [3] | |

| Compound 8 (biscarbamate) | AChE | - | - | [7] |

| BChE | - | - | [7] | |

| Compound 13 (biscarbamate) | BChE | - | - | [7] |

| Compound 16 (biscarbamate) | BChE | - | - | [7] |

| Compound 17 (biscarbamate) | BChE | - | - | [7] |

| Various Salicylanilide (thio)carbamates | AChE | 38 - 90 | - | [2] |

| BChE | 1.60 - 311.0 | - | [2] | |

| Various Carbamate Derivatives (1-8) | AChE | - | 12.0 ± 2.01 to 61.3 ± 2.59 | [11] |

Note: The absence of a value indicates that it was not reported in the cited source. The potency of carbamates can vary significantly based on their chemical structure.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the most common method for measuring AChE activity and its inhibition.

Principle: Acetylthiocholine is used as a substrate for AChE. The product of the enzymatic reaction, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

Materials:

-

96-well microplate

-

Microplate reader

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) solution

-

DTNB solution

-

Phosphate buffer (pH 8.0)

-

Test carbamate compound solutions at various concentrations

-

Positive control (e.g., physostigmine)

-

Negative control (solvent vehicle)

Procedure:

-

Preparation: Prepare all solutions in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

AChE solution

-

DTNB solution

-

Test compound solution (or positive/negative control)

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add ATCI solution to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound compared to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a carbamate compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test carbamate compound. The amount of radioligand displaced by the test compound is measured, allowing for the determination of the test compound's binding affinity (Ki).

Materials:

-

Target receptor preparation (e.g., membrane homogenates)

-

Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

-

Unlabeled test carbamate compound

-

Incubation buffer

-

Wash buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include controls for total binding (no unlabeled compound) and non-specific binding (excess unlabeled ligand).

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Cellular Viability/Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a carbamate compound on the metabolic activity of living cells, which is an indicator of cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

-

96-well cell culture plate

-

Cell line of interest

-

Cell culture medium

-

Test carbamate compound

-

MTT solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the carbamate compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Conclusion

The mechanism of action of carbamate-containing compounds is multifaceted, with the inhibition of cholinesterases being the most prominent and well-studied pathway. However, their ability to modulate other signaling pathways, such as the Nrf2-mediated antioxidant response, and to act as endocrine disruptors highlights the complexity of their biological interactions. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for the rational design of novel therapeutic agents and for assessing the toxicological risks of carbamate-based pesticides. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of compounds.

References

- 1. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative estimation of cholinesterase-specific drug metabolism of carbamate inhibitors provided by the analysis of the area under the inhibition-time curve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

In-Depth Technical Guide to the Solubility Profile of tert-Butyl (4-bromopyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for tert-Butyl (4-bromopyridin-2-yl)carbamate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics inferred from its synthesis and provides a general, robust experimental protocol for determining its solubility in various solvents. This guide is intended to support research, development, and formulation activities involving this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 207799-10-8 | |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | |

| Molecular Weight | 273.13 g/mol | [1] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere |

Solubility Profile

Specific quantitative solubility data for this compound is not extensively reported in the available literature. However, qualitative solubility can be inferred from documented synthesis procedures. The synthesis of this compound involves dissolution in anhydrous tetrahydrofuran (THF) and extraction with ethyl acetate (EtOAc), indicating its solubility in these organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Basis |

| Tetrahydrofuran (THF) | Soluble | Used as a reaction solvent during synthesis.[2] |

| Ethyl Acetate (EtOAc) | Soluble | Used for extraction during the work-up phase of the synthesis.[2] |

| Water | Insoluble/Slightly Soluble | Inferred from the use of aqueous solutions for washing during synthesis work-up, where the compound remains in the organic phase.[2] |

| Hexane | Likely Soluble | Often used in combination with ethyl acetate for chromatography of similar compounds. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of an organic compound like this compound. This method is based on the principle of preparing a saturated solution and determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

-

Calibration Curve:

-

Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Plot a calibration curve of the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted solution using the same analytical method used for the calibration standards.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted solution.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature (often expressed in mg/mL or g/100 mL).

-

Synthesis Workflow

The synthesis of this compound is a key process for its availability in research. The following diagram illustrates the general workflow for its chemical synthesis.

Caption: Synthesis workflow for this compound.

Conclusion

While specific quantitative solubility data for this compound remains scarce in the public domain, this guide provides essential qualitative information and a detailed experimental protocol for its determination. The provided synthesis workflow also offers valuable insight into the handling and purification of this compound. For drug development professionals, understanding the solubility characteristics is crucial for formulation, and the outlined protocol provides a reliable method to generate this critical data in-house. Researchers and scientists can utilize this information to select appropriate solvents for reactions, purification, and analytical studies.

References

Methodological & Application

Synthesis of tert-Butyl (4-bromopyridin-2-yl)carbamate from 2-amino-4-bromopyridine

Application Note: Synthesis of tert-Butyl (4-bromopyridin-2-yl)carbamate

Introduction

The protection of amino groups is a fundamental and critical step in multi-step organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] 2-Amino-4-bromopyridine is a versatile bifunctional building block, featuring a nucleophilic amino group and a bromine atom that can participate in various cross-coupling reactions.[2][] The selective protection of the amino group is often a prerequisite for subsequent functionalization at the bromine-substituted position.

This application note provides a detailed protocol for the synthesis of this compound from 2-amino-4-bromopyridine using di-tert-butyl dicarbonate ((Boc)₂O) as the protecting agent. This intermediate is valuable for the synthesis of more complex molecules, including kinase inhibitors and other biologically active compounds used in drug discovery.[][4]

Reaction Scheme

The synthesis involves the reaction of 2-amino-4-bromopyridine with di-tert-butyl dicarbonate in the presence of a strong base to yield the N-Boc protected product.

Caption: Boc-protection of 2-amino-4-bromopyridine.

Experimental Protocol

This protocol details the procedure for the Boc-protection of 2-amino-4-bromopyridine.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 2-Amino-4-bromopyridine | 173.01 | 519 mg | 3.00 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 654 mg | 3.00 |

| Lithium bis(trimethylsilyl)amide (LHMDS) | 167.33 | 6.0 mL (1M in THF/Hexane) | 6.00 |

| Anhydrous Tetrahydrofuran (THF) | - | 15 mL | - |

| Saturated aq. NH₄Cl solution | - | 20 mL | - |

| Ethyl Acetate (EtOAc) | - | As needed | - |

| Water (H₂O) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Equipment

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Syringes

-

Cooling bath (ice/salt or cryocooler)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and drying

Procedure

-

Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-bromopyridine (519 mg).

-

Solvent Addition: Add anhydrous THF (15 mL) to the flask and stir the mixture until the solid is fully dissolved.

-

Cooling: Cool the reaction mixture to -5 °C using an appropriate cooling bath.

-

Base Addition: Slowly add a 1 M solution of LHMDS in hexane (6.0 mL) dropwise to the stirred solution at -5 °C. Stir the resulting mixture at this temperature for 10 minutes.[5]

-

Reagent Addition: Add di-tert-butyl dicarbonate (654 mg) to the reaction mixture in one portion.[5]

-

Reaction: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to afford the crude product.[5]

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary, though the cited procedure indicates high purity of the crude product.

Quantitative Data Summary

| Compound | Starting Amount | Product Yield (mg) | Product Yield (%) | Purity |

| This compound | 519 mg¹ | ~787 mg (calc.) | 96%[5] | >98% |

| ¹ Corresponds to 2-amino-4-bromopyridine. |

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis.

Caption: Workflow for the Boc-protection of 2-amino-4-bromopyridine.

Logical Relationship Diagram

This diagram shows the role of Boc-protection in enabling further synthetic transformations.

Caption: Role of Boc-protection in multi-step synthesis.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a wide array of complex organic molecules.

-

Pharmaceutical Intermediate: The protected compound serves as a crucial building block for developing novel therapeutic agents. The bromine atom can be readily substituted via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities.[]

-

Medicinal Chemistry: It is used in the synthesis of kinase inhibitors, antivirals, and agents targeting the central nervous system. The pyridine scaffold is a common motif in many biologically active compounds.[]

-

Agrochemicals: Similar to its applications in pharmaceuticals, this intermediate can be used to construct novel pesticides and herbicides.

Safety Precautions

-

2-Amino-4-bromopyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

LHMDS: Flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts violently with water. Must be handled under an inert atmosphere.

-

Di-tert-butyl dicarbonate: Flammable solid. Causes serious eye irritation.

-

Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.

-

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

References

Application Notes and Protocols for the Suzuki Cross-Coupling of tert-Butyl (4-bromopyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides detailed protocols and data for the use of tert-butyl (4-bromopyridin-2-yl)carbamate as a key building block in palladium-catalyzed Suzuki cross-coupling reactions. The resulting 4-aryl-2-(Boc-amino)pyridine scaffolds are valuable intermediates in medicinal chemistry and drug discovery, serving as precursors to a wide range of biologically active molecules.[1] The Boc-protecting group offers the advantage of temporarily masking the reactive 2-amino group, preventing potential side reactions and allowing for selective functionalization at the 4-position of the pyridine ring.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a base. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[1]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates to achieve optimal yields.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-